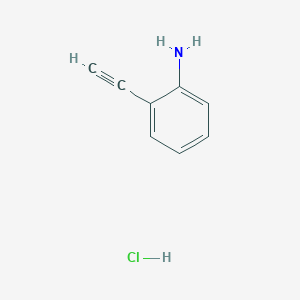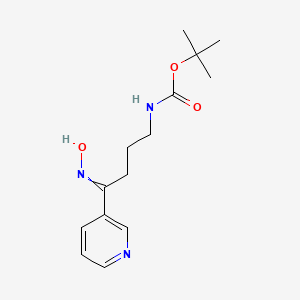![molecular formula C21H21N3O3 B12448820 2-benzyl-3-[(2-nitrophenyl)amino]-2,3,4,5,6,7-hexahydro-1H-isoindol-1-one](/img/structure/B12448820.png)
2-benzyl-3-[(2-nitrophenyl)amino]-2,3,4,5,6,7-hexahydro-1H-isoindol-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-benzyl-3-[(2-nitrophenyl)amino]-2,3,4,5,6,7-hexahydro-1H-isoindol-1-one is a complex organic compound with potential applications in various fields such as medicinal chemistry and materials science. This compound features a unique structure that includes a benzyl group, a nitrophenyl group, and a hexahydroisoindolone core, making it an interesting subject for chemical research and development.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-benzyl-3-[(2-nitrophenyl)amino]-2,3,4,5,6,7-hexahydro-1H-isoindol-1-one typically involves multiple steps:
Formation of the Hexahydroisoindolone Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Benzyl Group: The benzyl group can be introduced via a nucleophilic substitution reaction using benzyl halides.
Attachment of the Nitrophenyl Group: The nitrophenyl group can be introduced through a coupling reaction, such as a Suzuki or Heck coupling, using appropriate nitrophenyl precursors.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl and nitrophenyl groups.
Reduction: Reduction reactions can target the nitro group, converting it to an amino group.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Reagents like sodium hydride or lithium diisopropylamide can facilitate substitution reactions.
Major Products
Oxidation: Products may include benzaldehyde derivatives or nitrophenyl oxides.
Reduction: Products may include amino derivatives of the original compound.
Substitution: Various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry: It can be explored for its potential as a pharmaceutical intermediate or active ingredient.
Materials Science: Its unique structure may lend itself to applications in the development of new materials with specific properties.
Biological Research: It can be used as a probe or reagent in various biological assays.
Wirkmechanismus
The mechanism of action of 2-benzyl-3-[(2-nitrophenyl)amino]-2,3,4,5,6,7-hexahydro-1H-isoindol-1-one would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The nitrophenyl group could play a role in electron transfer processes, while the benzyl group may influence the compound’s binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-benzyl-3-[(2-aminophenyl)amino]-2,3,4,5,6,7-hexahydro-1H-isoindol-1-one: Similar structure but with an amino group instead of a nitro group.
2-benzyl-3-[(2-methylphenyl)amino]-2,3,4,5,6,7-hexahydro-1H-isoindol-1-one: Similar structure but with a methyl group instead of a nitro group.
Uniqueness
The presence of the nitrophenyl group in 2-benzyl-3-[(2-nitrophenyl)amino]-2,3,4,5,6,7-hexahydro-1H-isoindol-1-one makes it unique compared to its analogs. This group can participate in various chemical reactions, providing opportunities for further functionalization and derivatization.
Eigenschaften
Molekularformel |
C21H21N3O3 |
|---|---|
Molekulargewicht |
363.4 g/mol |
IUPAC-Name |
2-benzyl-3-(2-nitroanilino)-4,5,6,7-tetrahydro-3H-isoindol-1-one |
InChI |
InChI=1S/C21H21N3O3/c25-21-17-11-5-4-10-16(17)20(23(21)14-15-8-2-1-3-9-15)22-18-12-6-7-13-19(18)24(26)27/h1-3,6-9,12-13,20,22H,4-5,10-11,14H2 |
InChI-Schlüssel |
RUOLHLMPFHZPPC-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC2=C(C1)C(N(C2=O)CC3=CC=CC=C3)NC4=CC=CC=C4[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(4-fluorophenyl)-3-oxo-2-(2-oxopyridin-1-yl)propanamide](/img/structure/B12448739.png)
![9-{2-[(4-Chlorophenyl)methoxy]phenyl}-3,3,6,6-tetramethyl-2,4,5,7,9,10-hexahydroacridine-1,8-dione](/img/structure/B12448747.png)

![3-methyl-N-[4-({2-[(2-nitrophenyl)sulfonyl]hydrazinyl}carbonyl)phenyl]benzamide](/img/structure/B12448781.png)

![(4-nitrophenyl)methyl (5R,6S)-3-hydroxy-6-[(1R)-1-hydroxyethyl]-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate](/img/structure/B12448793.png)

![2-[1-ethyl-3-(4-methoxybenzyl)-5-oxo-2-thioxoimidazolidin-4-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B12448805.png)
![N-{(E)-[3-(benzyloxy)phenyl]methylidene}-4-(morpholin-4-yl)aniline](/img/structure/B12448806.png)

![2-[(E)-{[5-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]imino}methyl]-6-methyl-4-nitrophenol](/img/structure/B12448827.png)
![6-amino-4-(2-methylthiophen-3-yl)-3-phenyl-2H,4H-pyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B12448830.png)
![2-(4-{9-[4-(1,3-Dioxoisoindol-2-YL)phenyl]fluoren-9-YL}phenyl)isoindole-1,3-dione](/img/structure/B12448835.png)
![6-Fluoro-2,3-dihydro-4H-pyrano[3,2-b]pyridin-4-one](/img/structure/B12448840.png)
